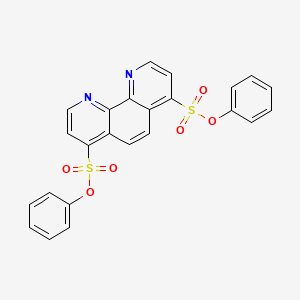
Bathophenanthroline disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bathophenanthroline disulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H16N2O6S2 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Analytical Chemistry
A. Metal Ion Detection
- Iron Detection : Bathophenanthroline disulfonic acid is extensively used as a colorimetric reagent for the determination of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in various samples, including biological fluids and environmental samples. The detection range for Fe²⁺ is typically between 0.25 to 4 ppm, with a maximum absorbance at 535 nm .
- Copper Detection : It can also detect Cu⁺ ions, with a maximum wavelength of 483 nm and a molar absorptivity of 1.23×10⁴ .
B. Complexometric Titrations
This compound is employed in complexometric titrations to determine concentrations of transition metals accurately. It allows the formation of stable complexes that can be quantitatively analyzed .
Applications in Biochemistry
A. Protein Staining
The compound has been used in proteomics for fluorescent detection methods involving ruthenium complexes. For instance, ruthenium II tris(bathophenanthroline disulfonate) has been developed for protein staining in electrophoresis, providing an alternative to traditional staining methods with improved sensitivity and specificity .
B. Cellular Studies
In studies involving cellular iron metabolism, this compound has been used to assess intracellular iron levels and their impact on cellular functions .
Case Studies
Propiedades
Número CAS |
28061-20-3 |
|---|---|
Fórmula molecular |
C24H16N2O6S2 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
diphenyl 1,10-phenanthroline-4,7-disulfonate |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,31-17-7-3-1-4-8-17)21-13-15-25-23-19(21)11-12-20-22(14-16-26-24(20)23)34(29,30)32-18-9-5-2-6-10-18/h1-16H |
Clave InChI |
STWJKLMRMTWJEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |
Key on ui other cas no. |
28061-20-3 |
Números CAS relacionados |
52746-49-3 (di-hydrochloride salt) |
Sinónimos |
athophenanthroline disulfonate bathophenanthroline disulfonic acid bathophenanthroline disulfonic acid, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















